Benzene, 1,2-dimethoxy-4-nitroso-
Description
Benzene, 1,2-dimethoxy-4-nitroso- (C₈H₈NO₃) is a nitroso-substituted aromatic compound with two methoxy (-OCH₃) groups at the 1,2-positions and a nitroso (-NO) group at the 4-position of the benzene ring. Nitroso compounds are characterized by their reactivity, dimerization tendencies, and roles in biological and synthetic chemistry . The nitroso group’s electron-withdrawing nature contrasts with the electron-donating methoxy groups, creating a polarizable aromatic system that may influence solubility, stability, and reactivity.
Properties
CAS No. |
87587-64-2 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1,2-dimethoxy-4-nitrosobenzene |
InChI |
InChI=1S/C8H9NO3/c1-11-7-4-3-6(9-10)5-8(7)12-2/h3-5H,1-2H3 |
InChI Key |
MORJMNOGOVHHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzene, 1,2-dimethoxy-4-nitroso- can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of nitro precursors.
Oxidation of Amino Precursors: Another method involves the oxidation of amino precursors.
Direct Nitrosation: Direct nitrosation of 1,2-dimethoxybenzene using nitrosating agents such as nitrosyl chloride (NOCl) can also yield Benzene, 1,2-dimethoxy-4-nitroso-.
Chemical Reactions Analysis
Scientific Research Applications
Benzene, 1,2-dimethoxy-4-nitroso- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1,2-dimethoxy-4-nitroso- involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the nitroso group acts as an electrophile and reacts with nucleophiles on the benzene ring.
Redox Reactions: The nitroso group can participate in redox reactions, where it can be reduced to an amino group or oxidized to a nitro group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitro vs. Nitroso Derivatives
- 1,2-Dimethoxy-4-nitrobenzene (C₈H₉NO₄, CAS 709-09-1): Replaces the nitroso group with a nitro (-NO₂) group. Key Differences:
- Stability : Nitro derivatives are more stable due to lower susceptibility to oxidation and dimerization compared to nitroso compounds .
- Reactivity : Nitroso groups participate in electrophilic substitution and nitrosation reactions, whereas nitro groups are less reactive but stronger electron-withdrawing substituents .
- Molecular Weight : 183.16 g/mol (nitro) vs. ~181.15 g/mol (estimated for nitroso).
Substituent Variations
- 4-Ethenyl-1,2-dimethoxybenzene (C₁₀H₁₂O₂, CAS 6380-23-0):
- Substitutes the nitroso group with a vinyl (-CH=CH₂) group.
- Key Differences :
- Electronic Effects : The vinyl group is electron-donating via conjugation, contrasting with the electron-withdrawing nitroso group. This alters redox behavior and aromatic ring polarization .
- Boiling Point : Reported at 395.7 K (0.013 bar), likely lower than nitroso analogs due to reduced polarity .
Positional Isomers and Functional Group Variations
- Key Differences:
- Substituent Position : Ortho-dimethoxy groups in the target compound enhance steric hindrance and may reduce solubility compared to para-substituted analogs.
- Polarity : Additional methoxy groups increase hydrophilicity .
Complex Derivatives
- Benzenamine, N-Ethyl-N-[2-(4-Methoxyphenoxy)ethyl]-4-nitroso- (C₁₇H₂₀N₂O₃, CAS 142019-15-6): Features a nitroso group on a tertiary amine-substituted benzene ring. Key Differences:
- Molecular Weight : 300.35 g/mol vs. ~181.15 g/mol for the target compound.
- Reactivity : The amine backbone may stabilize the nitroso group via resonance, reducing dimerization tendencies .
Data Tables
Research Findings
- Synthetic Challenges : Nitroso compounds require controlled conditions (e.g., low temperatures, inert atmospheres) to prevent oxidation to nitro derivatives or isomerization .
- Applications : Nitrosobenzene derivatives are used in dyes, pharmaceuticals, and as intermediates in organic synthesis .
Notes
- Data Limitations : Specific physical properties (e.g., melting point, solubility) for 1,2-dimethoxy-4-nitrosobenzene are unavailable in the provided evidence.
- Safety Considerations: Nitroso compounds may exhibit mutagenic or carcinogenic properties, warranting careful handling .
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